molecular formula C9H6N2O3 B1297588 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid CAS No. 99066-77-0

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

Cat. No. B1297588
CAS RN: 99066-77-0
M. Wt: 190.16 g/mol
InChI Key: JMRRYHBZGAQICA-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 . It is a solid substance and its molecular weight is 189.17 .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid can be represented by the SMILES string OC(=O)C1=CC(=O)Nc2ccccc12 . The InChI key for this compound is MFSHNFBQNVGXJX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a solid substance . Its molecular weight is 189.17 .

Scientific Research Applications

Application 1: Inhibitor of Acetylcholinesterase Enzyme

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid derivatives have been synthesized and evaluated as potential inhibitors of the acetylcholinesterase enzyme (AChE). This enzyme plays a crucial role in Alzheimer’s disease, a neurodegenerative disorder characterized by a reduction in cognition and memory .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by an in-house gas chromatography method . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model .
  • Results or Outcomes : The synthesized carboxamides showed strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .

Application 2: Synthesis of Heteroannelated Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Hydroxy-2-quinolones, which can be derived from 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, have been used in the synthesis of heteroannelated derivatives . These derivatives have shown unique biological activities, making them valuable in drug research and development .
  • Methods of Application or Experimental Procedures : The synthetic methodology of quinolin-2,4-dione derivatives, which includes 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, has been used in the synthesis of fused ring systems .
  • Results or Outcomes : The synthesis of these heteroannelated derivatives has led to the creation of new compounds with unique biological activities .

Application 3: Synthesis of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid has been used in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . This compound was synthesized using a triethylamine-mediated O-acylation reaction .
  • Methods of Application or Experimental Procedures : The reaction was carried out between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .
  • Results or Outcomes : The 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized in good yield . This methodology is notable for its clean reaction profile and straightforward procedure .

Application 4: Synthesis of Tacrine Analogues

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potential inhibitors against the acetylcholinesterase enzyme (AChE). These compounds are considered as tacrine analogues .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by an in-house gas chromatography method . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model .
  • Results or Outcomes : The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .

Application 5: Synthesis of Heterocycles

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Hydroxy-2-quinolones, which can be derived from 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities .
  • Methods of Application or Experimental Procedures : The synthetic methodology of quinolin-2,4-dione derivatives, which includes 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, has been used in the synthesis of fused ring systems .
  • Results or Outcomes : The synthesis of these heterocycles has led to the creation of new compounds with unique biological activities .

Safety And Hazards

According to the search results, 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is not classified as a hazardous compound .

properties

IUPAC Name

2-oxo-1H-quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRRYHBZGAQICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337340
Record name 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

CAS RN

99066-77-0
Record name 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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